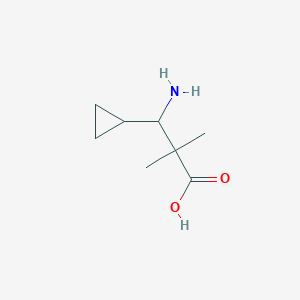

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Description

Historical Context and Discovery Timeline

The discovery of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid aligns with broader advancements in synthetic organic chemistry during the late 20th and early 21st centuries. Cyclopropane-containing compounds gained prominence due to their unique structural and electronic properties, which arise from the strained three-membered ring system. While the exact synthesis date of this compound remains undocumented in public databases, its structural analogs—such as methyl (3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoate hydrochloride—were first reported in patent literature circa 2015, with PubChem entries cataloging derivatives by 2022.

The compound’s development likely emerged from efforts to optimize bioactive molecules with cyclopropane motifs, which are prevalent in pharmaceuticals targeting enzymes and receptors. For example, the aminothieno[2,3-b]pyridine scaffold, which shares functional similarities with this compound, was extensively studied for its kinase inhibition properties between 2010 and 2020.

Significance in Organic Chemistry and Medicinal Research

This compound occupies a critical niche in organic synthesis and drug design. Its structure combines three key features:

- A cyclopropyl group , which induces steric strain and electronic distortion, often enhancing binding affinity to biological targets.

- Dimethyl substituents at the C2 position, which improve metabolic stability by shielding reactive sites from enzymatic degradation.

- Amino and carboxylic acid functional groups , enabling participation in peptide coupling reactions and salt formation for improved solubility.

In medicinal chemistry, this compound serves as a chiral building block for protease inhibitors and receptor modulators. Its rigidity and stereochemical purity make it valuable for constructing conformationally restricted analogs of natural amino acids. For instance, derivatives of 3-amino-3-cyclopropylpropanoic acid have been explored as intermediates in the synthesis of antiviral agents, leveraging the cyclopropane ring to mimic transition states in enzymatic catalysis.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| Chiral Centers | 1 (C3) |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

| Predicted LogP | 1.2 (indicating moderate hydrophobicity) |

The compound’s synthetic versatility is exemplified by its use in hypochlorite-mediated oxidative dimerization reactions, a method highlighted in recent studies on analogous thienopyridine systems. Such reactions exploit the nucleophilic amino group to form carbon-nitrogen bonds, yielding complex polycyclic architectures with potential bioactivity.

Properties

IUPAC Name |

3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSMQDGZFPWJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1CC1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the amination of 2,2-dimethylpropanoic acid or its derivatives. One common method is the reaction of 2,2-dimethylpropanoic acid with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chemical compound with applications in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis for creating complex molecules and specialty chemicals. The hydrochloride form of the compound can undergo reactions such as oxidation, reduction, and substitution.

Scientific Research Applications

Chemistry: this compound is a building block in organic synthesis for preparing more complex molecules.

Biology: This compound can be used to study amino acid metabolism and enzyme interactions.

Medicine: It serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Derivatives of 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride may possess anticancer properties, potentially inhibiting cancer cell proliferation by affecting key signaling pathways involved in cell growth and survival, such as GSK-3β activity modulation.

Industry: this compound is utilized in producing specialty chemicals and intermediates for various industrial applications. In the industrial sector, 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride is used in the production of polymers, resins, and other materials, contributing to the development of advanced materials with improved performance.

Chemical Reactions

This compound;hydrochloride can undergo various chemical reactions:

- Oxidation: The amino group can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form corresponding nitro or nitroso compounds.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.

- Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or alkylating agents under appropriate conditions.

Interaction Studies

Interaction studies explore how 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride interacts with biological systems, including:

- Enzyme Inhibition: The compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: Its effects on receptor activities that could influence physiological responses.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The cyclopropyl ring and dimethyl groups may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations:

Cyclopropane vs. Linear/Branched Chains: The cyclopropyl group in the target compound introduces conformational rigidity, unlike linear analogs like 3-amino-2,2-dimethylpropanoic acid. This feature is critical in medicinal chemistry for targeting sterically constrained binding sites .

Amino vs. Hydroxyl Groups: Replacing the amino group with a hydroxyl (e.g., 3-hydroxy-2,2-dimethylpropanoic acid) shifts functionality from basic to acidic, altering reactivity and polymer compatibility .

Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility compared to free acids, enhancing bioavailability in drug formulations .

Toxicity and Environmental Impact

- Polymers with Related Monomers: Derivatives like 3-hydroxy-2,2-dimethylpropanoic acid-blocked compounds exhibit low toxicity but may contain toxic diisocyanate monomers (e.g., isophorone diisocyanate), requiring careful handling .

- Natural vs. Synthetic Analogs: 3-Amino-2,2-dimethylpropanoic acid detected in the Almahata Sitta meteorite (65 ppb) suggests abiotic synthesis pathways, whereas the cyclopropyl derivative is exclusively synthetic .

Biological Activity

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid (CAS No. 1269989-34-5) is a unique compound characterized by its cyclopropyl structure and amino functionality. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 157.21 g/mol

- Structural Features : Contains an amino group and a cyclopropyl group attached to a branched propanoic acid structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity and stability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity related to:

- Amino Acid Metabolism : The compound is involved in studies focusing on amino acid metabolism and enzyme interactions, suggesting a role in metabolic pathways.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, which may have implications for therapeutic applications.

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that this compound could effectively inhibit specific enzyme activities related to amino acid metabolism. This inhibition was measured through various assays that assessed enzyme kinetics and substrate interaction.

-

Pharmacological Applications :

- Research has explored the potential use of this compound as a precursor for synthesizing pharmaceuticals targeting metabolic disorders. Its structural uniqueness allows for modifications that can enhance bioactivity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Amino Acid Metabolism | Involved in metabolic pathways; influences enzyme interactions | |

| Enzyme Modulation | Modulates specific enzyme activities; potential therapeutic implications | |

| Pharmacological Potential | Used as a precursor in drug synthesis; enhances bioactivity through modifications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid, and what purification methods are recommended?

- Synthesis : The compound is synthesized via cyclopropane ring formation using tert-butoxycarbonyl (Boc)-protected intermediates, as indicated in building block catalogs . Key steps include:

- Cyclopropane introduction : Employing cyclopropyl Grignard reagents or [2+1] cycloaddition strategies.

- Amino acid backbone assembly : Utilizing chiral auxiliaries or enantioselective catalysis to preserve stereochemistry.

- Purification : Reverse-phase HPLC or recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) is recommended to isolate the hydrochloride salt form .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

| Property | Method/Data Source | Example Values/Techniques |

|---|---|---|

| Molecular Weight | High-resolution mass spectrometry (HRMS) | 181.18 g/mol (free acid) |

| LogP (Lipophilicity) | Computational models (XLOGP3, WLOGP) | XLOGP3: -2.32; WLOGP: 0.54 |

| TPSA (Polar Surface Area) | SwissADME prediction | 83.55 Ų |

| Solubility | ESOL (experimental validation) | 410 mg/mL in aqueous buffers |

- Analytical Techniques : NMR (¹H/¹³C), FT-IR for functional group verification, and X-ray crystallography for stereochemical confirmation .

Q. What solvent systems optimize solubility for in vitro assays?

- Recommended Solvents :

- Polar solvents : DMSO (for stock solutions) diluted in PBS (pH 7.4) or Tris-HCl buffers.

- Cosolvents : Ethanol (≤10% v/v) enhances solubility in hydrophobic assays .

- Validation : Compare experimental solubility (e.g., shake-flask method) with ESOL and Ali models to resolve discrepancies .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) in inert atmospheres .

Q. How to address contradictions in predicted vs. experimental solubility data?

- Methodological Approach :

Validate computational models (e.g., ESOL vs. Ali) using equilibrium solubility assays.

Perform temperature-dependent solubility profiling (4–50°C) to identify optimal storage conditions.

Use dynamic light scattering (DLS) to detect aggregation in supersaturated solutions .

Q. What strategies are effective for resolving enantiomers of this compound?

- Chiral Separation :

- Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane:isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .

Q. How to investigate its potential as a bioactive scaffold in enzyme inhibition studies?

- Screening Workflow :

Molecular Docking : Target enzymes with cyclopropane-binding pockets (e.g., cyclopropane fatty acid synthases) .

In Vitro Assays : Measure IC₅₀ values using fluorescence-based activity assays (e.g., NADH depletion for dehydrogenases) .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropane substituents or methyl groups to assess steric effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in LogP predictions for this compound?

- Root Cause : Divergent computational algorithms (e.g., XLOGP3 penalizes polar groups more heavily than WLOGP).

- Resolution :

- Experimental determination via shake-flask method (octanol/water partition).

- Cross-reference with chromatographic retention times (e.g., HPLC logk values) .

Q. Why might decomposition products vary across reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.